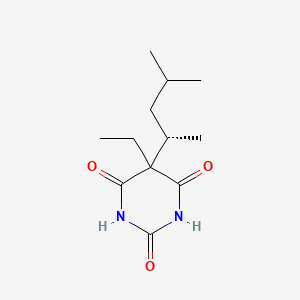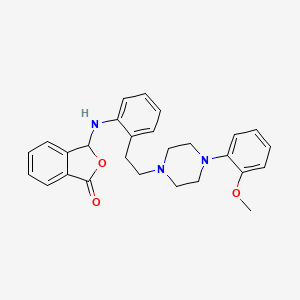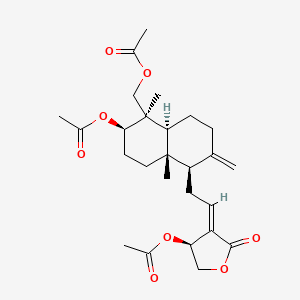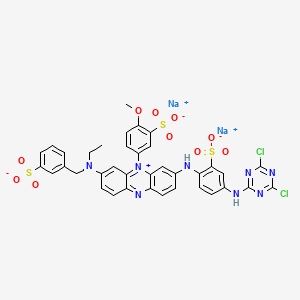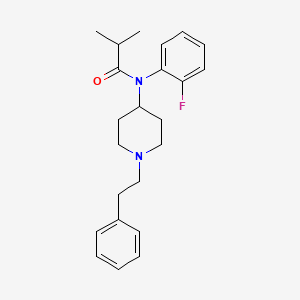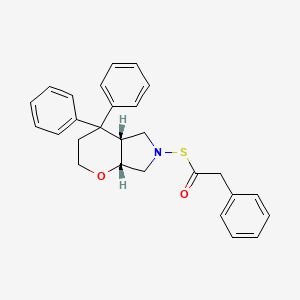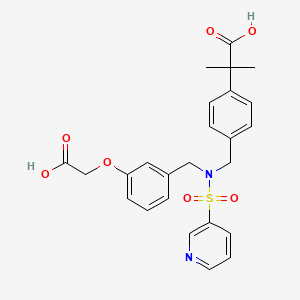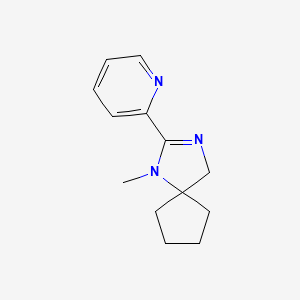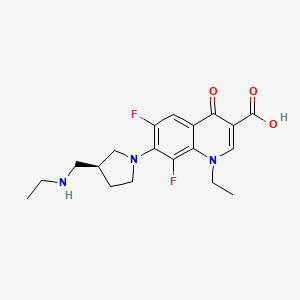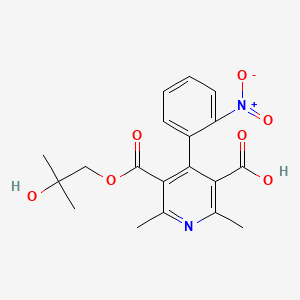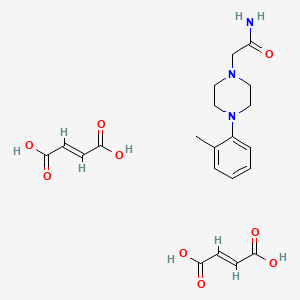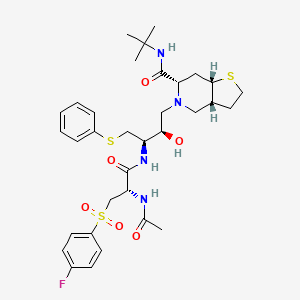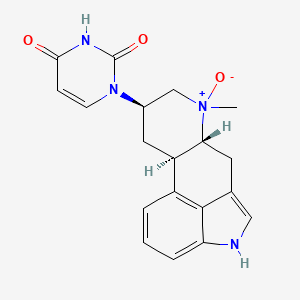
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the Ergoline Core: The ergoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials, followed by cyclization and functional group modifications.
Introduction of the Pyrimidinedione Moiety: The pyrimidinedione moiety is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the ergoline core.
Oxidation to Form the N(sup 6)-oxide: The final step involves the oxidation of the nitrogen atom at the 6th position to form the N(sup 6)-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N(sup 6)-oxide back to the parent amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while reduction can yield the parent amine.
科学研究应用
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological disorders.
相似化合物的比较
Similar Compounds
Ergoline Derivatives: Other ergoline derivatives, such as lysergic acid diethylamide (LSD) and ergotamine, share structural similarities with (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide.
Pyrimidinedione Derivatives: Compounds like 5-fluorouracil and uracil also contain the pyrimidinedione moiety.
Uniqueness
What sets this compound apart is its unique combination of the ergoline and pyrimidinedione structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific applications.
属性
CAS 编号 |
121532-43-2 |
|---|---|
分子式 |
C19H20N4O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
1-[(6aR,9R,10aR)-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O3/c1-23(26)10-12(22-6-5-17(24)21-19(22)25)8-14-13-3-2-4-15-18(13)11(9-20-15)7-16(14)23/h2-6,9,12,14,16,20H,7-8,10H2,1H3,(H,21,24,25)/t12-,14-,16-,23?/m1/s1 |
InChI 键 |
SCIZSVSTEYOOKA-BVAWBXFDSA-N |
手性 SMILES |
C[N+]1(C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)N5C=CC(=O)NC5=O)[O-] |
规范 SMILES |
C[N+]1(CC(CC2C1CC3=CNC4=CC=CC2=C34)N5C=CC(=O)NC5=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


